molecular formula C10H19NO2 B12977930 (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane

Cat. No.: B12977930
M. Wt: 185.26 g/mol
InChI Key: DPZLCKLXOYKVPS-VIFPVBQESA-N
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Description

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. . The reaction conditions often include the use of Lewis acids as catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Prins cyclization reaction. This process requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the spirocyclic ring, with common reagents including halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the methoxy group at position 4 enhances its potential as a drug candidate by improving its pharmacokinetic properties and target specificity.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(4S)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO2/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3/t9-/m0/s1

InChI Key

DPZLCKLXOYKVPS-VIFPVBQESA-N

Isomeric SMILES

CO[C@H]1CCOC2(C1)CCNCC2

Canonical SMILES

COC1CCOC2(C1)CCNCC2

Origin of Product

United States

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